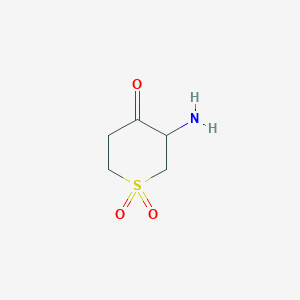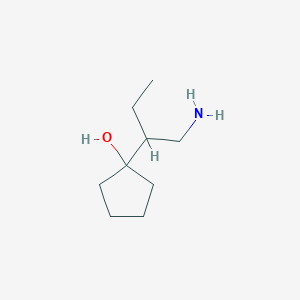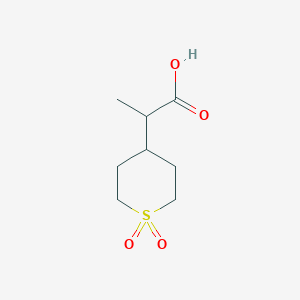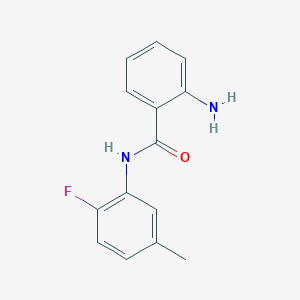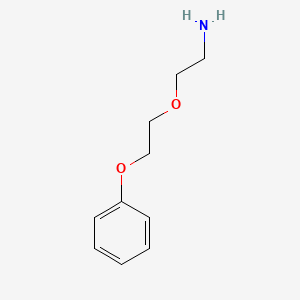
2-(2-Phenoxyethoxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenoxyethoxy)ethanamine: is an organic compound with the molecular formula C10H15NO2 . It is a derivative of ethanamine, where the hydrogen atoms are substituted with a phenoxyethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenoxyethoxy)ethanamine typically involves the reaction of 2-phenoxyethanol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The process can be summarized as follows:
-
Reaction of 2-Phenoxyethanol with Ethylene Oxide:
Reagents: 2-Phenoxyethanol, Ethylene Oxide
Conditions: Base (e.g., Sodium Hydroxide), Solvent (e.g., Toluene), Reflux
Product: 2-(2-Phenoxyethoxy)ethanol
-
Amination of 2-(2-Phenoxyethoxy)ethanol:
Reagents: 2-(2-Phenoxyethoxy)ethanol, Ammonia or Amine
Conditions: Base (e.g., Sodium Hydroxide), Solvent (e.g., Ethanol), Reflux
Product: this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Phenoxyethoxy)ethanamine undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as Potassium Permanganate or Hydrogen Peroxide
Conditions: Acidic or Basic Medium
Products: Corresponding Oxidized Products
-
Reduction:
Reagents: Reducing agents such as Lithium Aluminium Hydride or Sodium Borohydride
Conditions: Solvent (e.g., Tetrahydrofuran), Reflux
Products: Corresponding Reduced Products
-
Substitution:
Reagents: Halogenating agents such as Thionyl Chloride or Phosphorus Tribromide
Conditions: Solvent (e.g., Dichloromethane), Reflux
Products: Corresponding Substituted Products
Common Reagents and Conditions:
Oxidation: Potassium Permanganate, Hydrogen Peroxide, Acidic or Basic Medium
Reduction: Lithium Aluminium Hydride, Sodium Borohydride, Tetrahydrofuran, Reflux
Substitution: Thionyl Chloride, Phosphorus Tribromide, Dichloromethane, Reflux
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2-Phenoxyethoxy)ethanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the interactions between amines and biological molecules. It is also employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of surfactants, polymers, and other specialty chemicals. It is valued for its reactivity and versatility in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Phenoxyethoxy)ethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Molecular Targets and Pathways:
Receptors: The compound may bind to receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzymes: It can inhibit or activate enzymes, affecting metabolic pathways and cellular processes.
Transporters: The compound may interact with transporters, influencing the uptake and distribution of other molecules within the cell.
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Ethoxyethoxy)ethanamine
- 2-(2-Methoxyethoxy)ethanamine
- 2-(2-Aminoethoxy)ethanol
Comparison: 2-(2-Phenoxyethoxy)ethanamine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and pharmacological effects. The phenoxy group can enhance the compound’s ability to interact with specific molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
6338-54-1 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-(2-phenoxyethoxy)ethanamine |
InChI |
InChI=1S/C10H15NO2/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5H,6-9,11H2 |
InChI-Schlüssel |
NARMGECFWCSGGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13179948.png)
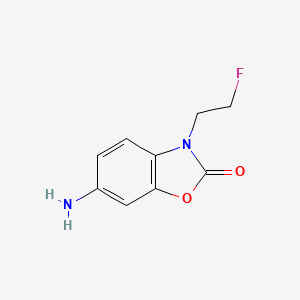
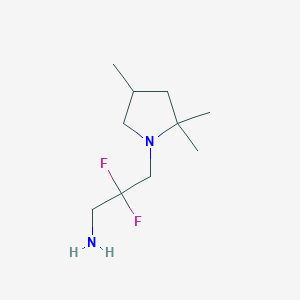

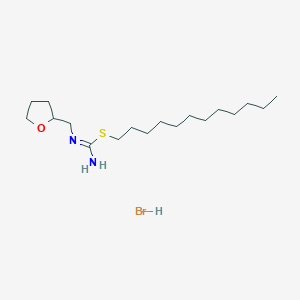
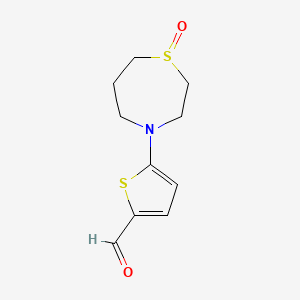
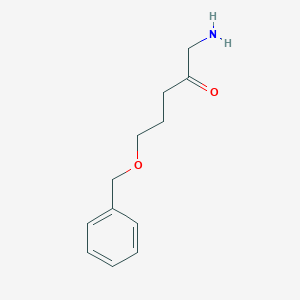
![rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one](/img/structure/B13179995.png)
